Isopropyl 4-bromo-2-fluorobenzoate
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Overview
Description
Isopropyl 4-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 4-bromo-2-fluorobenzoate typically involves the esterification of 4-bromo-2-fluorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-bromo-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Potassium permanganate in an aqueous medium.
Major Products:
Substitution Reactions: Products include substituted benzoates with various functional groups.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Isopropyl 4-bromo-2-fluorobenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Isopropyl 4-bromo-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- Isopropyl 4-bromo-2-chlorobenzoate
- Isopropyl 4-bromo-2-methylbenzoate
- Isopropyl 4-bromo-2-nitrobenzoate
Comparison: Isopropyl 4-bromo-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it particularly useful in specific chemical reactions and applications. The presence of fluorine can enhance the compound’s stability and reactivity compared to its analogs .
Properties
IUPAC Name |
propan-2-yl 4-bromo-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-6(2)14-10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDSWYPZHLAGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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